(6Z)-6-({1-[3-(3,5-dimethylphenoxy)propyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-6-({1-[3-(3,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({1-[3-(3,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the indole ring, the attachment of the phenoxypropyl group, and the construction of the thiazolopyrimidine core. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-({1-[3-(3,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(6Z)-6-({1-[3-(3,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (6Z)-6-({1-[3-(3,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar structural motif but different functional groups.
Dichloroaniline: Another compound with a similar aromatic ring structure but different substituents.
Uniqueness
What sets (6Z)-6-({1-[3-(3,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its complex structure allows for multiple points of interaction with biological molecules, making it a versatile compound for research and development.
Properties
Molecular Formula |
C26H24N4O2S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(6Z)-6-[[1-[3-(3,5-dimethylphenoxy)propyl]indol-3-yl]methylidene]-5-imino-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H24N4O2S/c1-17-12-18(2)14-20(13-17)32-10-5-8-29-16-19(21-6-3-4-7-23(21)29)15-22-24(27)30-9-11-33-26(30)28-25(22)31/h3-4,6-7,9,11-16,27H,5,8,10H2,1-2H3/b22-15-,27-24? |
InChI Key |
KERCYJYJFAJLAJ-ZKNSXIRRSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=N)N5C=CSC5=NC4=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2C=C(C3=CC=CC=C32)C=C4C(=N)N5C=CSC5=NC4=O)C |
Origin of Product |
United States |
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